molecular formula C23H38N3O25P3 B1250712 uridine 5'-(3-{2-acetamido-2-deoxy-6-O-[beta-D-galactopyranosyloxy(hydroxy)phosphoryl]-D-glucopyranosyl} dihydrogen diphosphate)

uridine 5'-(3-{2-acetamido-2-deoxy-6-O-[beta-D-galactopyranosyloxy(hydroxy)phosphoryl]-D-glucopyranosyl} dihydrogen diphosphate)

Cat. No. B1250712
M. Wt: 849.5 g/mol
InChI Key: PQKQKKAIMXCPIL-WBOHVKRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-N-acetyl-6-(D-galactose-1-phospho)-D-glucosamine is a UDP-amino sugar that is UDP-N-acetyl-D-glucosamine having an beta-D-galactose-1-phospho moiety attached at position 6. It derives from an UDP-D-glucosamine. It is a conjugate acid of an UDP-N-acetyl-6-(D-galactose-1-phosphonato)-D-glucosamine(3-).

Scientific Research Applications

UGT1A1 Inhibition and Drug-Herb Interactions

Uridine-diphosphate glucuronosyltransferase 1A1 (UGT1A1) is crucial for the detoxification and conjugation of both endogenous substances and xenobiotics. Strong inhibition of UGT1A1 can lead to adverse drug-herb interactions or metabolic disorders of endobiotic metabolism. The significance of UGT1A1 inhibitors in drug development and the challenges in screening and characterizing these inhibitors have been extensively reviewed. This review also discusses the recent progress in developing UGT1A1 probes for screening inhibitors and presents a comprehensive list of UGT1A1 inhibitors with details on their inhibition potency, mode, and affinity. The review aims to guide the rational use of drugs/herbs to avoid adverse effects via UGT1A1 inhibition and presents methods for rapid screening and characterization of UGT1A1 inhibitors (Lv et al., 2018).

Role of UGE in Plant Development and Stress Response

Uridine diphosphate (UDP)-Galactose/Glucose-4-epimerase (UGE) is the third enzyme in the Leloir pathway, catalyzing the conversion of UDP-Galactose to UDP-Glucose. This is a rate-limiting step for polysaccharide biosynthesis, with polysaccharides being crucial cell wall materials throughout a plant's life. A systematic review of UGE mRNA sequences offers insights into the evolutionary relationship, physicochemical properties, and function of UGE in plants. UGEs are mostly conservative, lacking signal peptides and exerting activities in the cytoplasm. They play a pivotal role in cell growth, differentiation, communication, and primary and secondary metabolism. However, the molecular mechanisms of UGE in plant stress resistance and secondary metabolite accumulation are not fully understood, necessitating further research (Hou et al., 2021).

properties

Product Name

uridine 5'-(3-{2-acetamido-2-deoxy-6-O-[beta-D-galactopyranosyloxy(hydroxy)phosphoryl]-D-glucopyranosyl} dihydrogen diphosphate)

Molecular Formula

C23H38N3O25P3

Molecular Weight

849.5 g/mol

IUPAC Name

[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[hydroxy-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl]oxymethyl]oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C23H38N3O25P3/c1-7(28)24-12-16(33)14(31)10(6-44-52(38,39)50-22-19(36)17(34)13(30)8(4-27)47-22)48-21(12)49-54(42,43)51-53(40,41)45-5-9-15(32)18(35)20(46-9)26-3-2-11(29)25-23(26)37/h2-3,8-10,12-22,27,30-36H,4-6H2,1H3,(H,24,28)(H,38,39)(H,40,41)(H,42,43)(H,25,29,37)/t8-,9-,10-,12-,13+,14-,15-,16-,17+,18-,19-,20-,21?,22+/m1/s1

InChI Key

PQKQKKAIMXCPIL-WBOHVKRLSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)COP(=O)(O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)COP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
uridine 5'-(3-{2-acetamido-2-deoxy-6-O-[beta-D-galactopyranosyloxy(hydroxy)phosphoryl]-D-glucopyranosyl} dihydrogen diphosphate)
Reactant of Route 2
Reactant of Route 2
uridine 5'-(3-{2-acetamido-2-deoxy-6-O-[beta-D-galactopyranosyloxy(hydroxy)phosphoryl]-D-glucopyranosyl} dihydrogen diphosphate)
Reactant of Route 3
Reactant of Route 3
uridine 5'-(3-{2-acetamido-2-deoxy-6-O-[beta-D-galactopyranosyloxy(hydroxy)phosphoryl]-D-glucopyranosyl} dihydrogen diphosphate)
Reactant of Route 4
Reactant of Route 4
uridine 5'-(3-{2-acetamido-2-deoxy-6-O-[beta-D-galactopyranosyloxy(hydroxy)phosphoryl]-D-glucopyranosyl} dihydrogen diphosphate)
Reactant of Route 5
uridine 5'-(3-{2-acetamido-2-deoxy-6-O-[beta-D-galactopyranosyloxy(hydroxy)phosphoryl]-D-glucopyranosyl} dihydrogen diphosphate)
Reactant of Route 6
uridine 5'-(3-{2-acetamido-2-deoxy-6-O-[beta-D-galactopyranosyloxy(hydroxy)phosphoryl]-D-glucopyranosyl} dihydrogen diphosphate)

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